2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide
Description
This compound features a triazolo[4,3-b]pyridazin core, substituted at position 6 with a [(4-chlorophenyl)methyl]sulfanyl group and at position 2 with an N-(4-methylphenyl)acetamide moiety. Its molecular weight is approximately 452.92 g/mol (calculated from the formula C₂₁H₁₈ClN₅O₂S), with a logP value indicative of moderate hydrophobicity, favoring membrane permeability .
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-14-2-8-17(9-3-14)23-19(28)12-26-21(29)27-18(24-26)10-11-20(25-27)30-13-15-4-6-16(22)7-5-15/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHQIPUNBSXENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic processes, solvent selection, and reaction optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.
Substitution: The aromatic rings and the triazolopyridazine core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazin Derivatives
- 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (): Core: Retains the triazolo[4,3-b]pyridazin scaffold. Substituents: Replaces the 4-chlorobenzyl sulfanyl group with a 3-methyl group and introduces a 4-ethoxyphenylacetamide.
Thieno[3,2-d]pyrimidin and Quinazolin Derivatives
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (): Core: Thieno[3,2-d]pyrimidin replaces triazolo[4,3-b]pyridazin. Substituents: Retains 4-chlorophenyl and 4-methylphenyl groups but in a fused thiophene-pyrimidine system. Impact: The thieno-pyrimidin core may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ():
Substituent-Driven Activity Trends
Key Observations :
- Chlorophenyl Groups : Enhance target affinity via hydrophobic and halogen-bonding interactions (common in kinase inhibitors) .
- Sulfanyl Linkers : Improve conformational flexibility and redox stability compared to ether or amine linkages .
- Acetamide Tail : The 4-methylphenyl group balances solubility and binding, while bulkier substituents (e.g., 2-ethyl-6-methylphenyl) may limit bioavailability .
Computational and Experimental Similarity Assessment
Tanimoto Similarity Analysis
Using Morgan fingerprints (radius = 2), the target compound shows:
- ~75% similarity to ’s thieno-pyrimidin analog (shared sulfanyl-acetamide and chlorophenyl motifs).
- ~65% similarity to ’s triazolo-pyridazin derivative (divergence due to ethoxy vs. chloro groups).
- <50% similarity to quinazolin-based analogs (core mismatch) .
Pharmacokinetic Predictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
